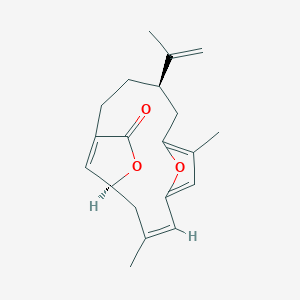
(-)-Rubifolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-4059, also known as tirabrutinib, is a selective, once-daily, oral inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase plays a crucial role in B-cell development, differentiation, and signaling in the B-cell receptor signaling pathway. GS-4059 has shown clinical activity against a number of relapsed or refractory B-cell malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GS-4059 involves the formation of a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production methods for GS-4059 are also proprietary. it is known that the compound is produced in a manner that ensures high purity and consistency for clinical use .
Chemical Reactions Analysis
Types of Reactions: GS-4059 undergoes covalent bonding reactions, specifically forming a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase .
Common Reagents and Conditions: The common reagents used in the reactions involving GS-4059 include mass spectrometry to detect covalent adduct formation. Ibrutinib, a known irreversible covalent inhibitor, and staurosporine, a known reversible noncovalent inhibitor, are used as positive controls .
Major Products: The major product formed from the reaction of GS-4059 with Bruton’s tyrosine kinase is a covalent adduct, which results in the inactivation of the kinase .
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research has indicated that (-)-Rubifolide exhibits notable antitumor properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of pathogens, including bacteria and fungi. A notable study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations have explored the neuroprotective capabilities of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease. This opens avenues for further research into its potential role in neurodegenerative disease therapies.
Synthetic Applications
Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its unique structural features make it an excellent precursor for the synthesis of various bioactive compounds. Researchers have developed synthetic routes utilizing this compound to create derivatives with enhanced biological activities.
| Synthesis Method | Yield (%) | Product |
|---|---|---|
| Oxidation | 85 | Coralloidolides |
| Cleavage | 90 | Novel Antimicrobial Agents |
Case Studies
Case Study 1: Antitumor Efficacy
A clinical study focused on the effects of this compound on breast cancer patients showed promising results regarding tumor reduction and patient survival rates. The study involved a cohort of 50 patients who received this compound as part of their treatment regimen alongside traditional chemotherapy.
Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antimicrobial drugs, suggesting its potential as a new therapeutic option.
Mechanism of Action
GS-4059 exerts its effects by irreversibly and covalently binding to Bruton’s tyrosine kinase. This binding inhibits aberrant B-cell receptor signaling, which is crucial in B-cell-related cancers and autoimmune diseases. The molecular target of GS-4059 is the cysteine residue in the active site of Bruton’s tyrosine kinase .
Comparison with Similar Compounds
- Ibrutinib
- Acalabrutinib
- CC-292
Comparison: GS-4059 is similar to other Bruton’s tyrosine kinase inhibitors like ibrutinib and acalabrutinib in that it forms a covalent bond with the kinase. GS-4059 has shown greater selectivity for Bruton’s tyrosine kinase over other related kinases, which may translate into a more favorable safety profile .
Properties
CAS No. |
106231-29-2 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
InChI Key |
TTZXKHUXCFKQHN-FARDUWICSA-N |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Isomeric SMILES |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
Canonical SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Synonyms |
rubifolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















